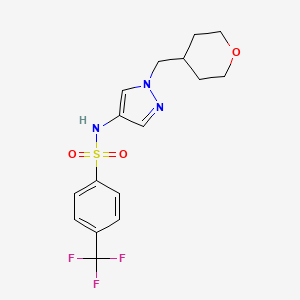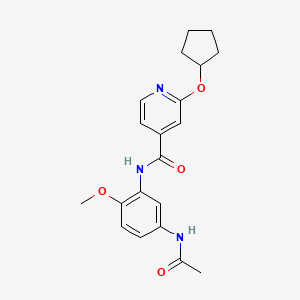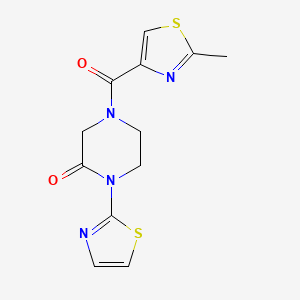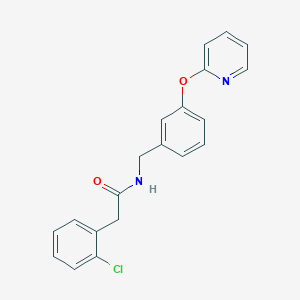
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with two nitrogen atoms in the ring. It also contains a tetrahydropyran ring, which is a saturated six-membered ring containing one oxygen atom . The trifluoromethyl group and the benzenesulfonamide group are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the pyrazole and tetrahydropyran rings suggests that the molecule may have a rigid, cyclic structure. The trifluoromethyl group is a strong electron-withdrawing group, which could impact the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which could in turn affect its absorption and distribution in biological systems .Applications De Recherche Scientifique
Synthesis and Characterization
- A study by Küçükgüzel et al. (2013) in the journal Molecules describes the synthesis and characterization of similar benzenesulfonamide derivatives, including their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds were tested for gastric toxicity and showed anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Ş. Küçükgüzel et al., 2013).
Conformational Analysis
- Borges et al. (2014) investigated the crystal structures of similar compounds, revealing significant conformational differences in the molecules. This study contributes to understanding the structural aspects that may influence the activity of these compounds in biological systems (J. C. Borges et al., 2014).
Antimicrobial Activity
- Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds showed promising antimicrobial activity against various bacterial strains and a yeast-like fungus (S. Y. Hassan, 2013).
Herbicidal Activity
- Eussen et al. (1990) explored benzenesulfonamides for their herbicidal activity, particularly as post-emergence agents for dicotyledonous weed species. This research highlights the potential agricultural applications of these compounds (J. Eussen et al., 1990).
Pain Management
- Lobo et al. (2015) conducted a study on pyrazolylbenzenesulfonamides for their effects on pathological pain in mice, highlighting their potential in pain management without causing locomotive disorders, comparable to Celecoxib (M. M. Lobo et al., 2015).
Cyclooxygenase Inhibition
- Penning et al. (1997) synthesized a series of 1,5-diarylpyrazole derivatives containing sulfonamide, evaluating their ability to inhibit cyclooxygenase-2 (COX-2) in vitro and in vivo. This study contributes to understanding the therapeutic potential of these compounds in treating conditions like rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).
Propriétés
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O3S/c17-16(18,19)13-1-3-15(4-2-13)26(23,24)21-14-9-20-22(11-14)10-12-5-7-25-8-6-12/h1-4,9,11-12,21H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRPEBWZOZJFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840486.png)

![(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2840489.png)
![3-(3-methoxyphenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide](/img/structure/B2840490.png)
![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(5-methylpyridin-2-yl)urea](/img/structure/B2840491.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2840492.png)




![Methyl 3-[(2-phenylethyl)carbamoyl]benzoate](/img/structure/B2840503.png)


![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide](/img/structure/B2840506.png)